1-Isocyano-4-nitrobenzene
Overview
Description
1-Isocyano-4-nitrobenzene is an organic compound with the molecular formula C₇H₄N₂O₂. It is also known by other names such as phenyl isocyanide, p-nitro- and p-nitrophenyl isocyanide . This compound is characterized by the presence of an isocyano group (-NC) and a nitro group (-NO₂) attached to a benzene ring. It is a yellow crystalline solid that is used in various chemical reactions and research applications.
Preparation Methods
1-Isocyano-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitroaniline with chloroform and potassium hydroxide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate isocyanide, which is then converted to this compound . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Isocyano-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 4-aminophenyl isocyanide. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitrobenzene derivatives, while reduction produces amine derivatives.
Scientific Research Applications
1-Isocyano-4-nitrobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds. Its unique functional groups make it a valuable intermediate in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its isocyano group can form stable complexes with metal ions, making it useful in biochemical assays.
Medicine: Research has explored the potential of this compound derivatives as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-isocyano-4-nitrobenzene involves its interaction with molecular targets through its isocyano and nitro groups. The isocyano group can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or disrupt cellular processes. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules.
Molecular targets of this compound include enzymes, proteins, and nucleic acids. The compound’s ability to form stable complexes with metal ions and undergo redox reactions makes it a versatile tool in biochemical and pharmacological research.
Comparison with Similar Compounds
1-Isocyano-4-nitrobenzene can be compared with other similar compounds such as:
1-Isocyano-2-nitrobenzene: This compound has the nitro group in the ortho position relative to the isocyano group. It exhibits different reactivity and properties compared to this compound.
1-Isocyano-3-nitrobenzene: With the nitro group in the meta position, this compound also shows distinct chemical behavior and applications.
4-Nitrophenyl isocyanide: This is another name for this compound, highlighting its structural similarity to other nitrophenyl isocyanides.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct reactivity and applications compared to its isomers and other related compounds.
Properties
IUPAC Name |
1-isocyano-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFPYEBGLBCQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173579 | |
Record name | Benzene, 1-isocyano-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-23-2 | |
Record name | 1-Isocyano-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1984-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-isocyano-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-isocyano-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl Isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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